N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide
Description
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a sulfamoyl group and a dimethyl-oxazole moiety, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C18H17N3O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12-13(2)20-25-18(12)21-26(23,24)16-10-8-15(9-11-16)19-17(22)14-6-4-3-5-7-14/h3-11,21H,1-2H3,(H,19,22) |
InChI Key |
CUFJHUAMOYBCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethyl-1,2-oxazol-5-amine
The oxazole ring is synthesized through a cyclocondensation reaction between ethyl acetoacetate and hydroxylamine hydrochloride under acidic conditions. Key modifications include:
-
Reagents : Ethyl acetoacetate (1.2 equiv), hydroxylamine hydrochloride (1.5 equiv), acetic acid (solvent)
-
Conditions : Reflux at 110°C for 6–8 hours
The intermediate 3,4-dimethylisoxazol-5-amine is isolated via vacuum filtration and recrystallized using ethanol/water (3:1 v/v).
Sulfonamide Linkage Formation
The sulfonamide group is introduced through a nucleophilic substitution reaction between 4-aminobenzenesulfonyl chloride and the oxazole amine.
Reaction Protocol
-
Step 1 : 4-Aminobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Step 2 : 3,4-Dimethyl-1,2-oxazol-5-amine (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) as a base.
-
Step 3 : The mixture is stirred at room temperature for 12 hours.
The product, 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4).
Benzamide Coupling Reaction
The final step involves coupling the sulfonamide intermediate with benzoyl chloride using a Schotten-Baumann reaction.
Optimized Procedure
-
Acylation :
-
Workup :
-
The reaction is quenched with ice-cold water, and the precipitate is filtered.
-
Crude product is recrystallized from ethanol to yield white crystals.
-
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified protocol reduces reaction times by 60% using microwave irradiation:
-
Sulfonamide formation : 150°C, 20 minutes, 88% yield
-
Benzamide coupling : 120°C, 15 minutes, 82% yield
Solid-Phase Synthesis
Immobilized sulfonamide intermediates on Wang resin enable iterative coupling with benzoyl derivatives, achieving 70–75% overall yield.
Critical Challenges and Optimization
Impurity Control
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the oxazole ring or the sulfamoyl group.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide or sulfamoyl functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base or under mild heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a precursor for designing inhibitors of specific enzymes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the oxazole and sulfamoyl groups is crucial for these biological activities.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of enzymes, leading to competitive inhibition. The oxazole ring may also interact with specific binding sites, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
- N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}methanamide
Uniqueness
Compared to similar compounds, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide offers a unique combination of structural features that enhance its reactivity and biological activity. The presence of the benzamide group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 436.4 g/mol. Its structure features a benzamide core substituted with a sulfamoyl group linked to a dimethyl-oxazole moiety. The compound is characterized by several important physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 436.4 g/mol |
| LogP | 1.9068 |
| LogD | -0.1023 |
| Polar Surface Area | 151.257 Ų |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 3 |
These properties suggest that the compound may exhibit significant interactions with biological targets, which is critical for its pharmacological activity.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit promising antitumor effects. For instance, derivatives of benzamide have been evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1) in non-small cell lung cancer (NSCLC) cell lines. One study reported that a related compound inhibited five NSCLC cell lines with IC50 values ranging from 1.25 to 2.31 µM, demonstrating effective cell cycle arrest and apoptosis induction through FGFR1 inhibition .
The proposed mechanism of action for compounds in this class often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, specific inhibitors targeting FGFR1 showed that they could disrupt phosphorylation cascades critical for cancer cell survival . The binding affinity and interaction patterns were further elucidated through molecular docking studies, revealing multiple hydrogen bonds between the inhibitor and the target receptor.
Other Biological Activities
Apart from antitumor properties, benzamide derivatives have been explored for their antimicrobial and antifungal activities. A study evaluating various substituted benzamide derivatives indicated notable fungicidal activity against Sclerotinia sclerotiorum, outperforming standard treatments in some cases .
Case Study 1: FGFR1 Inhibition in NSCLC
In a study focusing on the structure-activity relationship (SAR) of benzamide derivatives, researchers synthesized several compounds and assessed their biological activity against NSCLC cell lines. The promising results indicated that modifications in the benzamide structure could enhance potency against FGFR1, leading to significant reductions in cell viability across multiple cancer types .
Case Study 2: Antifungal Efficacy
Another investigation highlighted the antifungal potential of benzamide derivatives against various fungal strains. The research demonstrated that certain substitutions on the benzamide framework significantly improved inhibitory effects, suggesting that structural modifications could lead to more effective antifungal agents .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide?
Methodological Answer: The synthesis involves coupling a sulfamoylphenyl intermediate with a benzamide moiety. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity of sulfonamide intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to minimize side-product formation .
- Microwave-assisted synthesis : This method improves yields (e.g., 89% vs. 84% for conventional heating) by reducing reaction time and energy input .
Example Protocol:
React 4-aminophenylsulfonamide with 3,4-dimethyl-5-isoxazole sulfonyl chloride in DMF at 70°C.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- X-ray crystallography : Use SHELXL (via WinGX suite) for small-molecule refinement. High-resolution data (>1.0 Å) ensure accurate bond-length and angle determination .
- Spectroscopy :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced enzyme inhibition?
Methodological Answer:
- Core modifications :
- Bioassay integration :
Example SAR Table:
| Derivative | R-Group | IC (µM) | Target Enzyme |
|---|---|---|---|
| Parent | H | 2.5 | CA IX |
| Derivative | 5-Cl-salicylamide | 0.8 | PD-L1 |
| Derivative | 4-F-phenyl | 1.2 | EGFR |
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay standardization :
- Mechanistic validation :
Q. What in silico strategies are effective for predicting ADMET properties and target interactions?
Methodological Answer:
- Molecular docking : Use Schrödinger’s Glide to model interactions with EGFR or PD-L1. Focus on hydrogen bonds with sulfonamide (-SONH) and hydrophobic contacts with oxazole .
- ADMET prediction :
Docking Results Table:
| Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| PD-L1 | -9.8 | H-bond: Tyr56, π-π: Phe19 |
| EGFR | -8.4 | H-bond: Thr766, Van der Waals: Leu694 |
Q. How can polymorphic forms of the compound impact crystallographic data interpretation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
